molecular formula C15H18N2O2 B7585345 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea

1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea

Cat. No. B7585345
M. Wt: 258.32 g/mol
InChI Key: ZJXWIMOXCDSYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has shown promising results in scientific research studies.

Scientific Research Applications

1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea has shown potential applications in various scientific research fields. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It also works by activating certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This compound also reduces the level of oxidative stress and improves glucose metabolism. Additionally, it has been shown to enhance the formation of new neurons in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea in lab experiments include its high potency and selectivity. This compound is also relatively easy to synthesize and is stable under normal laboratory conditions. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research on 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea. One potential direction is to investigate its potential use in treating other neurodegenerative diseases such as Huntington's disease. Another direction is to study the mechanism of action of this compound in more detail to better understand its therapeutic potential. Additionally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion
In conclusion, 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea is a novel compound that has shown promising results in scientific research studies. It has potential applications in various fields, including anti-inflammatory, anti-cancer, and anti-diabetic therapies. This compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. Further research is needed to fully understand its therapeutic potential and long-term safety in humans.

Synthesis Methods

The synthesis of 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea involves the reaction of 2-methylcyclopropylamine with 1-(bromomethyl)-2-benzofuran, followed by the addition of methyl isocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure product.

properties

IUPAC Name

1-(1-benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-7-13(10)16-15(18)17(2)9-12-8-11-5-3-4-6-14(11)19-12/h3-6,8,10,13H,7,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXWIMOXCDSYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1NC(=O)N(C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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